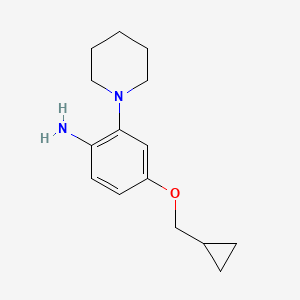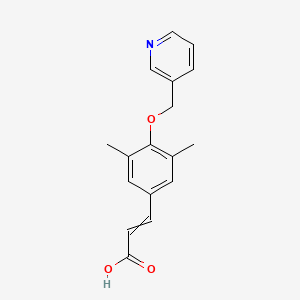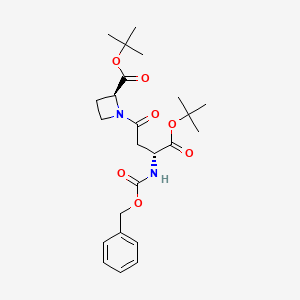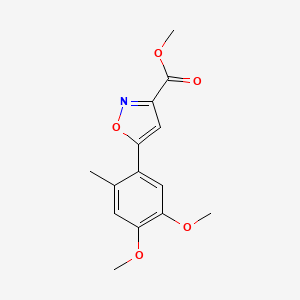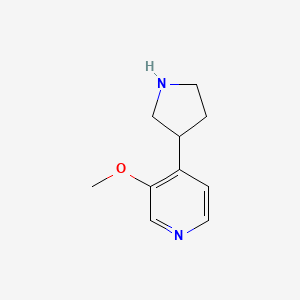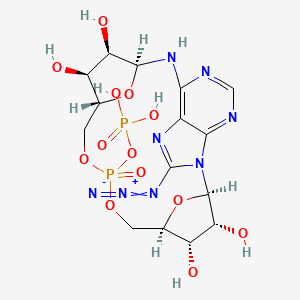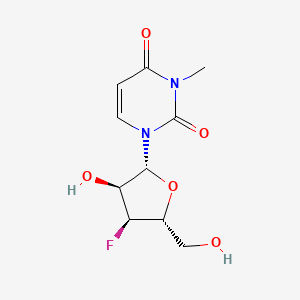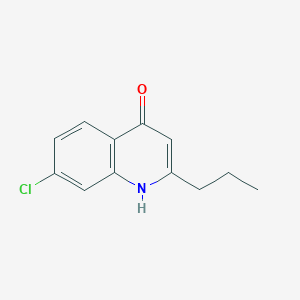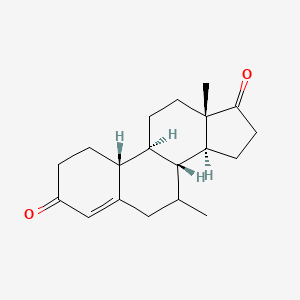
7-(+/-)-Methyl-estra-4-ene-3,17-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(+/-)-Methyl-estra-4-ene-3,17-dione is a synthetic steroidal compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(+/-)-Methyl-estra-4-ene-3,17-dione typically involves multiple steps starting from simpler steroidal precursors. One common method involves the methylation of estra-4-ene-3,17-dione at the 7th position. This can be achieved using methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable processes. These could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and purification methods are crucial to the industrial synthesis process.
化学反应分析
Types of Reactions
7-(+/-)-Methyl-estra-4-ene-3,17-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation or other substitution reactions can be performed to introduce new substituents at specific positions on the steroid nucleus.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
科学研究应用
7-(+/-)-Methyl-estra-4-ene-3,17-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studies often focus on its effects on cellular processes and its potential as a tool for understanding steroid hormone action.
Medicine: Research explores its potential therapeutic uses, including its role in hormone replacement therapy and its effects on various physiological systems.
Industry: It may be used in the production of pharmaceuticals and other steroid-based products.
作用机制
The mechanism of action of 7-(+/-)-Methyl-estra-4-ene-3,17-dione involves its interaction with steroid hormone receptors. It can bind to androgen or estrogen receptors, modulating their activity and influencing gene expression. This interaction can affect various cellular pathways, leading to changes in cell growth, differentiation, and metabolism.
相似化合物的比较
Similar Compounds
Estradiol: A naturally occurring estrogen with similar structural features.
Testosterone: A naturally occurring androgen with a similar steroid nucleus.
Nandrolone: A synthetic anabolic steroid with structural similarities.
Uniqueness
7-(+/-)-Methyl-estra-4-ene-3,17-dione is unique due to its specific methylation at the 7th position, which can influence its biological activity and receptor binding affinity. This structural modification can result in distinct pharmacological properties compared to other similar steroids.
属性
分子式 |
C19H26O2 |
|---|---|
分子量 |
286.4 g/mol |
IUPAC 名称 |
(8R,9S,10R,13S,14S)-7,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O2/c1-11-9-12-10-13(20)3-4-14(12)15-7-8-19(2)16(18(11)15)5-6-17(19)21/h10-11,14-16,18H,3-9H2,1-2H3/t11?,14-,15+,16-,18+,19-/m0/s1 |
InChI 键 |
IHFREKJAIFEZMQ-YUCZGNSFSA-N |
手性 SMILES |
CC1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CCC(=O)[C@]4(CC3)C |
规范 SMILES |
CC1CC2=CC(=O)CCC2C3C1C4CCC(=O)C4(CC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromo-3-(5-bromo-3-methylpyridin-2-yl)-9-methyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B13716765.png)
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13716773.png)
